Product packaging for 1-(9-Hydroxy-9H-fluoren-9-YL)ethan-1-one(Cat. No.:CAS No. 62731-49-1)

1-(9-Hydroxy-9H-fluoren-9-YL)ethan-1-one

Cat. No.: B13146645
CAS No.: 62731-49-1
M. Wt: 224.25 g/mol
InChI Key: CNLXSOMNJQUZKP-UHFFFAOYSA-N
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Description

Significance of Fluorene (B118485) Scaffold in Organic Synthesis and Materials Chemistry

The fluorene scaffold is of paramount importance in both organic synthesis and materials chemistry due to its versatile and tunable characteristics. Its rigid and planar structure provides a high degree of conjugation, which is advantageous for electronic applications. Fluorene-based compounds are known for their high thermal and chemical stability, excellent charge transport properties, and strong fluorescence, often in the blue region of the spectrum. These attributes have led to their widespread use in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic cells.

In organic synthesis, the fluorene core offers multiple reactive sites, particularly at the C2, C7, and C9 positions, allowing for straightforward functionalization. This adaptability enables chemists to fine-tune the molecule's electronic and physical properties, leading to the creation of a diverse library of derivatives with tailored functionalities for applications ranging from fluorescent probes and chemosensors to building blocks for complex polymers and dendrimers.

Overview of 9,9-Disubstituted Fluorene Derivatives: Structural Importance

The C9 position of the fluorene ring is a methylene (B1212753) bridge, making its protons acidic and the position susceptible to oxidation. To enhance the stability and processability of fluorene-based materials, this position is frequently functionalized with two substituents, leading to 9,9-disubstituted fluorene derivatives. ruc.dknih.gov This substitution serves several critical purposes.

First, it prevents the formation of undesirable aggregates and excimers by introducing steric hindrance, which helps to maintain the photophysical properties of the molecules in the solid state. ruc.dk Second, the substituents can be chosen to improve solubility in common organic solvents, which is crucial for the fabrication of thin-film devices. Finally, the introduction of various functional groups at the C9 position allows for the precise tuning of the electronic energy levels (HOMO/LUMO) of the molecule, thereby optimizing its performance in electronic devices. The stability gained by disubstitution is a key factor for ensuring the long-term operational durability of materials derived from fluorene. ruc.dknih.gov

Contextualization of 1-(9-Hydroxy-9H-fluoren-9-YL)ethan-1-one within Fluorene-Based Chemical Space

The compound this compound, also known as 9-acetyl-9H-fluoren-9-ol, is a specific type of 9,9-disubstituted fluorene derivative. In this molecule, the C9 position is functionalized with both a hydroxyl (-OH) group and an acetyl (-C(O)CH3) group. This particular substitution pattern places it within a unique chemical space, distinguishing it from more common derivatives where two alkyl or aryl groups are present at the C9 position.

The presence of a hydroxyl group introduces the potential for hydrogen bonding, which can influence the molecule's intermolecular interactions, crystal packing, and solubility. The acetyl group, with its carbonyl moiety, acts as an electron-withdrawing group and can participate in various chemical transformations. This combination of functional groups on the same carbon atom of the fluorene scaffold suggests that this compound could serve as a valuable intermediate in the synthesis of more complex fluorene-based structures. For instance, the hydroxyl group can be a leaving group in substitution reactions, while the carbonyl group offers a site for nucleophilic attack or condensation reactions.

While extensive research has been conducted on many fluorene derivatives, detailed studies and specific applications for this compound are not as widely documented in publicly available scientific literature. Its structural attributes, however, position it as a compound of interest for further investigation in the fields of medicinal chemistry and materials science, where the unique interplay of its functional groups could be exploited to develop novel molecules with specific properties.

Below is a table summarizing the key chemical identifiers for this compound.

IdentifierValue
IUPAC Name This compound
Synonyms 9-Acetyl-9H-fluoren-9-ol
CAS Number 78532-95-5
Molecular Formula C15H12O2
Molecular Weight 224.26 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O2 B13146645 1-(9-Hydroxy-9H-fluoren-9-YL)ethan-1-one CAS No. 62731-49-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62731-49-1

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

1-(9-hydroxyfluoren-9-yl)ethanone

InChI

InChI=1S/C15H12O2/c1-10(16)15(17)13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,17H,1H3

InChI Key

CNLXSOMNJQUZKP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(C2=CC=CC=C2C3=CC=CC=C31)O

Origin of Product

United States

Synthetic Methodologies for 1 9 Hydroxy 9h Fluoren 9 Yl Ethan 1 One and Analogous Fluorene Derivatives

Strategies for Carbon-Carbon Bond Formation at the C9 Position of Fluorenes

The C9 position of the fluorene (B118485) ring is notably acidic (pKa = 22.6 in DMSO), a property that facilitates the formation of the stable, aromatic fluorenyl anion upon deprotonation. wikipedia.org This anion serves as a potent nucleophile, readily reacting with various electrophiles to forge new carbon-carbon bonds at the C9 position. wikipedia.org This reactivity is a cornerstone for the synthesis of 9-substituted and 9,9-disubstituted fluorene derivatives. researchgate.net

Recent advancements in organic synthesis have highlighted a range of methods for C-C bond formation at the C9 position. These include transition-metal-catalyzed reactions and metal-free approaches, which have proven to be efficient for modifying the fluorene scaffold. researchgate.net One notable strategy is the Knoevenagel condensation, which allows for the formation of a double bond at the 9-position by reacting fluorene with aldehydes, leading to dibenzofulvene derivatives. nih.gov While not directly forming a single C-C bond, this method provides a versatile intermediate for further functionalization.

Alkylation reactions using alcohols, catalyzed by aldehydes, ketones, or tBuOK, have also been developed for the selective monoalkylation of fluorene at the C9 position. researchgate.net These methods offer a direct route to introduce alkyl substituents, which can be further elaborated to incorporate the desired hydroxyl and ketone functionalities. The choice of catalyst and reaction conditions can influence the selectivity and yield of these transformations. researchgate.net

Table 1: Overview of C-C Bond Formation Strategies at C9 of Fluorene
MethodDescriptionKey Features
Alkylation via Fluorenyl AnionDeprotonation of fluorene followed by reaction with an alkyl halide or other electrophile.Utilizes the acidity of the C9 protons; forms a stable, aromatic anion intermediate. wikipedia.org
Knoevenagel CondensationReaction of fluorene with an aldehyde to form a dibenzofulvene derivative. nih.govCreates a C=C double bond at the C9 position, providing a platform for further reactions. nih.gov
Catalytic Alkylation with AlcoholsDirect alkylation of fluorene using alcohols in the presence of a catalyst. researchgate.netOffers a more atom-economical approach compared to using alkyl halides. researchgate.net

Functional Group Interconversion Routes to Fluorene Derivatives with Hydroxyl and Ketone Moieties

Functional group interconversions are pivotal in the synthesis of complex molecules from simpler precursors. For 1-(9-Hydroxy-9H-fluoren-9-YL)ethan-1-one, these transformations are crucial for introducing the required hydroxyl and ketone groups.

9-Fluorenone (B1672902) is a common and versatile starting material for the synthesis of various fluorene derivatives. researchgate.net It can be readily prepared by the oxidation of fluorene. rsc.orgresearchgate.net The carbonyl group at the C9 position of 9-fluorenone is susceptible to nucleophilic attack, making it an ideal precursor for introducing substituents at this position.

The reduction of 9-fluorenone using reducing agents like sodium borohydride (B1222165) (NaBH4) yields 9-fluorenol, a secondary alcohol. edubirdie.comchegg.comyoutube.com This reaction is a fundamental step in many synthetic pathways towards C9-functionalized fluorenes. The progress of this reduction can often be monitored by a color change from the bright yellow of 9-fluorenone to the colorless 9-fluorenol. youtube.com The resulting 9-fluorenol can then be subjected to further reactions to introduce the desired acetyl group.

Furthermore, Grignard reagents and other organometallic compounds can react with 9-fluorenone to form tertiary alcohols at the C9 position, directly creating a new carbon-carbon bond and a hydroxyl group in a single step.

Hydroxymethylation is a process that introduces a hydroxymethyl (-CH2OH) group onto a molecule. nih.gov In the context of fluorene synthesis, the acidic protons at the C9 position allow for hydroxymethylation reactions with reagents like paraformaldehyde in the presence of a base. ciac.jl.cn This reaction can lead to the formation of 9-fluorenyl methanol (B129727) or 9,9-bishydroxymethylfluorene, depending on the reaction conditions. ciac.jl.cn Controlling factors such as the strength of the base, reaction temperature, and reaction time is crucial to selectively obtain the desired product. ciac.jl.cn The resulting 9-fluorenyl methanol can serve as a key intermediate, which can be oxidized to an aldehyde and then reacted with a methyl Grignard reagent to form the target molecule.

During the hydroxymethylation of fluorene, side reactions such as the formation of 9,9'-methylene difluorene can occur, particularly at elevated temperatures and prolonged reaction times. ciac.jl.cn Additionally, the desired product, 9-fluorenylmethanol, can undergo base-catalyzed dehydration to yield dibenzofulvene. jlu.edu.cn

Introducing a carbonyl group, specifically an acetyl group, is a critical step in the synthesis of this compound. While direct acylation at the C9 position of fluorene is not commonly reported, the fluorenyl anion can react with acylating agents.

An alternative and widely used method for introducing acetyl groups onto the fluorene ring system is the Friedel-Crafts acetylation. This reaction, however, typically occurs at the aromatic rings (positions 2, 4, and 7) rather than the C9 position. researchgate.netumich.edu The monoacetylation of 9H-fluorene with acetyl chloride and a Lewis acid catalyst like aluminum chloride generally yields a mixture of 2-acetyl- and 4-acetyl-9H-fluorene. researchgate.netumich.edu To achieve C9 acylation, a strategy involving the formation of the fluorenyl anion followed by reaction with an appropriate acylating agent would be necessary.

Table 2: Functional Group Interconversion Routes
PrecursorReactionProductKey Reagents/Conditions
9-FluorenoneReduction9-FluorenolSodium borohydride (NaBH4). edubirdie.comchegg.comyoutube.com
FluoreneHydroxymethylation9-Fluorenyl methanolParaformaldehyde, base. ciac.jl.cn
9H-FluoreneFriedel-Crafts Acetylation2-Acetyl- and 4-Acetyl-9H-fluoreneAcetyl chloride, AlCl3. researchgate.netumich.edu

Catalytic and Reagent-Mediated Syntheses

Catalysts and specific reagents play a crucial role in enhancing the efficiency, selectivity, and scope of synthetic transformations leading to fluorene derivatives.

Lewis acids are widely employed in organic synthesis to activate substrates and promote various reactions. In the context of fluorene chemistry, Lewis acids have been utilized in several key transformations.

The Friedel-Crafts acetylation of 9H-fluorene is a classic example of a Lewis acid-catalyzed reaction, where aluminum chloride (AlCl3) is commonly used to generate the acylium ion electrophile. researchgate.netumich.edu The choice of solvent and reaction conditions can significantly impact the conversion and selectivity of this reaction. umich.edu

More recently, Lewis acids have been used to catalyze the synthesis of silafluorene derivatives from biphenyls and dihydrosilanes through a double sila-Friedel-Crafts reaction. rsc.org Borane catalysts have been shown to be effective in this transformation. rsc.org Lewis acids such as BiBr3 have also been used to catalyze the sequential cyclization of enynes to produce 9-substituted fluorenes. mdpi.com Furthermore, Brønsted and Lewis acids can promote site-selective intramolecular cycloisomerizations of aryl-fused diynones to synthesize benzo-fused fluorenes and fluorenones. acs.org These examples highlight the versatility of Lewis acids in constructing and functionalizing the fluorene core.

Table 3: Examples of Lewis Acid Promoted Reactions in Fluorene Synthesis
ReactionLewis AcidSubstrateProduct
Friedel-Crafts AcetylationAlCl39H-FluoreneMono- and diacetyl-9H-fluorenes. researchgate.netumich.edu
Double Sila-Friedel-Crafts ReactionBorane catalystAminobiphenyls and dihydrosilanesSilafluorene derivatives. rsc.org
Sequential CyclizationBiBr32-en-4-yn-1-yl acetate (B1210297) and a terminal alkyne9-Substituted fluorene. mdpi.com
Intramolecular CycloisomerizationBrønsted/Lewis AcidAryl-fused 1,6-diyn-3-onesBenzo-fused fluorenes and fluorenones. acs.org

Transition Metal-Catalyzed Annulation and Cyclization Approaches

Transition metal catalysis provides powerful and efficient pathways for the construction of the fluorenone core, a common precursor to 9-hydroxyfluorene derivatives. Palladium-catalyzed reactions, in particular, have been extensively developed for this purpose. One notable method is the annulation of in-situ generated arynes by 2-haloarenecarboxaldehydes in the presence of a palladium catalyst, which yields a diverse range of fluoren-9-ones. researchgate.net This approach is significant for its ability to create the fluorenone skeleton in a single, reliable step. researchgate.net

The Larock indenone synthesis, another key transition-metal-catalyzed annulation reaction, utilizes ortho-halogenated benzaldehydes and alkynes to produce indenones, which are structurally related to fluorenones. researchgate.netbohrium.com Nickel-catalyzed variations of the Larock annulation have also been developed, expanding the scope and accessibility of these cyclic ketones. bohrium.com These annulation strategies are valued for their efficiency and atom economy in building complex cyclic systems from simpler starting materials. researchgate.net

Below is a table summarizing various transition-metal-catalyzed approaches to fluorenone and related structures.

Catalytic SystemReactantsProduct TypeKey Features
Palladium Catalyst2-(Trimethylsilyl)aryl triflates and 2-haloarenecarboxaldehydesFluoren-9-onesIn-situ generation of arynes for annulation. researchgate.net
Nickel CatalystSalicylaldehyde triflates and alkynesIndenonesEmploys a Ni(0)/Ni(II) catalytic cycle. bohrium.com
Rhodium(III) CatalystAromatic Aldehydes and AcrylatesIndene FrameProceeds via weakly coordinating aldehyde-assisted C-H bond activation. researchgate.net
Palladium/NorborneneAryl IodidesPenta-substituted arenesOrtho acylation/ipso borylation sequence. researchgate.net

Base-Catalyzed Alkylation of Fluorene Derivatives

The C-9 position of the fluorene ring is acidic, making it amenable to deprotonation and subsequent alkylation under basic conditions. thieme-connect.de This reactivity is fundamental for introducing substituents at the 9-position, a critical step in synthesizing compounds like this compound. Base-promoted C-C bond formation at this position is a widely used strategy. researchgate.net

A simple, efficient, and environmentally friendly protocol involves the alkylation of fluorene with various alcohols using potassium tert-butoxide (t-BuOK) as the catalyst. rsc.orgresearchgate.net This method can produce 9-monoalkylated fluorene derivatives in near-quantitative yields under mild conditions. rsc.orgresearchgate.net The choice of base is crucial; studies have shown that while catalysts like KOH can be effective, t-BuOK often provides superior conversion and yield. researchgate.net

The following table details the results of screening different bases for the alkylation of fluorene with 4-methoxybenzyl alcohol. researchgate.net

EntryBaseConversion (%)Yield of 9-alkylfluorene (%)
1t-BuOK9999
2None00
3KOH8585
4t-BuONa~57~57
5NaOHTraceTrace
6CsOH·H₂O2626
7K₂CO₃00

Multi-Component Reactions for Fluorene Derivative Construction

Multi-component reactions (MCRs), which involve combining three or more starting materials in a single step to form a product containing fragments of all reactants, offer significant advantages in terms of synthetic efficiency and molecular complexity. nih.gov This approach has been successfully applied to the synthesis of fluorene and fluorenone derivatives, which are recognized as privileged structures in materials science and medicinal chemistry. rug.nl

Isocyanide-based multicomponent reactions (IMCRs) are particularly effective. Utilizing the dual functionality of 9-isocyano-9H-fluorene, a variety of complex and diverse adducts can be synthesized through different IMCRs, such as the Ugi reaction. rug.nl These reactions allow for the rapid construction of libraries of complex fluorene-containing molecules from simple and readily available starting materials. rug.nl For example, the reaction of fluorenone, thiosemicarbazide, and various electrophiles in a one-pot synthesis can lead to novel thiazole (B1198619) derivatives. mdpi.com

Stereoselective Synthesis of this compound Precursors

The C-9 position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The stereocontrolled synthesis of such molecules is crucial, particularly for pharmaceutical applications where different enantiomers can have vastly different biological activities.

While specific literature on the stereoselective synthesis of this exact compound's precursors is sparse, general methodologies for the stereocontrolled synthesis of tertiary alcohols can be applied. A common strategy involves the asymmetric addition of a nucleophile to a prochiral ketone. For the synthesis of this compound, this would entail the stereoselective addition of an acetylide anion or its equivalent to a fluorenone precursor. This can be achieved using chiral catalysts or reagents that control the facial selectivity of the nucleophilic attack. Methodologies developed for the stereoselective synthesis of other cyclic molecules, such as using chiral N-tert-butanesulfinyl imines as intermediates in the synthesis of 1-substituted homotropanones, demonstrate the principles that could be adapted for fluorene systems. mdpi.com

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

Optimizing reaction conditions is paramount to achieving high yields and purity in chemical synthesis. For fluorene derivatives, key parameters that are often optimized include the choice of catalyst, solvent, base, temperature, and reaction time.

In the synthesis of functionalized 9-substituted fluorene derivatives, the choice of Lewis acid catalyst and solvent was found to be critical. A study on the boron trifluoride-catalyzed reaction of 9-(phenylethynyl)-9H-fluoren-9-ols showed that BF₃·Et₂O in dichloromethane (B109758) was the optimal combination, with other catalysts like p-TsOH, FeCl₃, and AlCl₃ leading to decreased yields or no reaction. thieme-connect.de Similarly, solvents such as acetonitrile (B52724), methanol, and toluene (B28343) did not improve the outcome. thieme-connect.de

Aerobic oxidation of 9H-fluorenes to 9-fluorenones can be achieved with high efficiency using KOH in tetrahydrofuran (B95107) (THF) under ambient conditions. researchgate.net Further optimization of this green chemistry approach revealed that the reaction could proceed with high yield (98%) without the need for organic solvents for purification, highlighting the impact of condition screening. researchgate.net The Friedel-Crafts acetylation of 9H-fluorene is also highly dependent on conditions; factors like solvent polarity and temperature significantly influence the reactivity and the isomeric distribution of the monoacetylated products. researchgate.net

The following table illustrates the optimization of catalyst loading and solvent for the synthesis of a functionalized fluorene derivative. thieme-connect.de

EntryCatalyst (equiv.)SolventYield (%)
1BF₃·Et₂O (0.1)CH₂Cl₂72
2BF₃·Et₂O (0.3)CH₂Cl₂92
3BF₃·Et₂O (0.5)CH₂Cl₂89
4p-TsOH (0.3)CH₂Cl₂45
5FeCl₃ (0.3)CH₂Cl₂25
6AlCl₃ (0.3)CH₂Cl₂No reaction
7BF₃·Et₂O (0.3)CH₃CN75
8BF₃·Et₂O (0.3)MeOH65
9BF₃·Et₂O (0.3)Toluene55

Advanced Spectroscopic and Analytical Characterization of 1 9 Hydroxy 9h Fluoren 9 Yl Ethan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive identification and structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy offers critical information about the chemical environment of hydrogen atoms within a molecule. For 1-(9-Hydroxy-9H-fluoren-9-YL)ethan-1-one, the ¹H NMR spectrum is expected to display a series of signals corresponding to the aromatic protons of the fluorenyl group, the methyl protons of the ethanone (B97240) moiety, and the hydroxyl proton.

Table 1: Predicted ¹H NMR Data for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic (Fluorenyl)~ 7.2 - 7.9Multiplets
Methyl (-CH₃)~ 2.0 - 2.5Singlet
Hydroxyl (-OH)VariableBroad Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of a molecule. The spectrum of this compound would be characterized by signals for the carbonyl carbon, the quaternary carbon at the 9-position of the fluorene (B118485) ring, the aromatic carbons, and the methyl carbon.

The carbonyl carbon of the ketone is expected to resonate at a significantly downfield chemical shift, typically in the range of δ 190-220 ppm. The hydroxyl-bearing C9 carbon would also appear as a distinct signal. The aromatic carbons will produce a cluster of signals in the aromatic region of the spectrum. The methyl carbon of the acetyl group will be observed at a much higher field.

For the related compound (9H-Fluoren-9-yl)urea, the aromatic carbons appear in the range of δ 120.11-145.88 ppm. This can be used as a reference for the expected chemical shifts of the aromatic carbons in this compound.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~ 190 - 210
C9 (C-OH)~ 70 - 90
Aromatic (Fluorenyl)~ 120 - 150
Methyl (-CH₃)~ 20 - 30

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to further confirm the molecular structure, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons, helping to delineate the spin systems within the aromatic rings of the fluorenyl moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the signals for each CH, CH₂, and CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the acetyl group to the C9 position of the fluorene ring.

Detailed 2D NMR studies on the closely related (9H-Fluoren-9-yl)urea have been instrumental in the complete assignment of its ¹H and ¹³C NMR spectra, demonstrating the power of these techniques in elucidating the structures of complex fluorene derivatives.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic C-H and C=C bonds.

A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. A strong, sharp peak around 1680-1720 cm⁻¹ would correspond to the C=O stretching vibration of the ketone. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings would appear in the 1450-1600 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
Hydroxyl (O-H stretch)3200 - 3600Broad, Strong
Carbonyl (C=O stretch)1680 - 1720Strong, Sharp
Aromatic C-H stretch> 3000Medium
Aromatic C=C stretch1450 - 1600Medium to Strong

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations. The C=O stretch would also be Raman active. The symmetric vibrations of the fluorene skeleton would likely give rise to characteristic and intense Raman bands. Due to the lack of specific experimental Raman data in the searched literature, a detailed analysis cannot be provided at this time.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and elucidating its structure through fragmentation analysis. For a molecule such as this compound, various mass spectrometric methods can be employed, each providing specific and complementary information.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly suited for the analysis of volatile and thermally stable compounds. nih.gov In the context of analyzing this compound, GC-MS can provide critical information regarding its purity and molecular structure.

The process begins with the injection of the sample into the gas chromatograph, where it is vaporized. An inert carrier gas then transports the vaporized sample through a heated capillary column. The separation of different components in the sample is based on their affinity for the stationary phase coating the column.

Upon elution from the GC column, the separated components enter the mass spectrometer's ion source. Electron ionization (EI) is a commonly used technique where high-energy electrons bombard the molecules, leading to the formation of a molecular ion (M+) and a series of fragment ions. The molecular ion peak is crucial for determining the molecular weight of the compound.

The fragmentation pattern is a unique fingerprint of a molecule and provides valuable structural information. For this compound, the fragmentation would likely involve the cleavage of the acetyl group and the hydroxyl group from the fluorene core. Common fragmentation pathways for ketones often involve alpha-cleavage, which is the breaking of the bond adjacent to the carbonyl group. libretexts.org For alcohols, a characteristic fragmentation is the loss of a water molecule. libretexts.org

Analysis of fluorene metabolites by GC-MS has shown characteristic fragmentation patterns for related compounds like 9-Hydroxyfluorene and 9-Fluorenone (B1672902), which can serve as a reference for interpreting the mass spectrum of this compound. researchgate.net By comparing the retention times and mass spectra with those of known standards and spectral libraries, the identity of the compound can be confirmed. researchgate.net

Table 1: Postulated GC-MS Fragmentation Data for this compound

Fragment IonPostulated Structurem/z (Mass-to-Charge Ratio)
[M]+Molecular Ion224
[M-CH3CO]+Loss of acetyl group181
[M-OH]+Loss of hydroxyl group207
[M-H2O]+Loss of water206
[C13H9]+Fluorenyl cation165

Note: This table is based on theoretical fragmentation patterns and requires experimental verification.

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of a wide range of organic compounds, particularly those that are not amenable to GC-MS due to low volatility or thermal instability. nih.gov LC-MS and its tandem version, LC-MS/MS, are highly sensitive and selective, making them ideal for the detailed analysis of this compound.

In LC-MS, the sample is first separated by high-performance liquid chromatography (HPLC). The separated components then enter the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS, which typically generates protonated molecules [M+H]+ or deprotonated molecules [M-H]-. This helps in the unambiguous determination of the molecular weight.

Tandem mass spectrometry (LC-MS/MS) provides deeper structural insights by subjecting the molecular ion to collision-induced dissociation (CID). The resulting fragment ions are then analyzed. This two-stage analysis enhances the specificity and allows for the detailed structural characterization of the compound. The fragmentation patterns can reveal the connectivity of atoms within the molecule. For this compound, LC-MS/MS would be instrumental in confirming the presence and location of the hydroxyl and acetyl functional groups on the fluorene scaffold. The analysis of fluorene derivatives by LC-MS has been shown to be an effective method for characterization. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio of an ion with very high accuracy. This allows for the determination of the elemental composition of a molecule. chromatographyonline.com The molecular formula of this compound is C15H12O2.

The theoretical exact mass of this compound can be calculated by summing the exact masses of its constituent atoms (using the most abundant isotopes). researchgate.net

Table 2: Calculation of the Exact Mass of C15H12O2

ElementNumber of AtomsExact Mass of Most Abundant IsotopeTotal Mass
Carbon (C)1512.000000180.000000
Hydrogen (H)121.00782512.093900
Oxygen (O)215.99491531.989830
Total Exact Mass 224.083730

By comparing the experimentally measured mass from HRMS with the calculated theoretical mass, the elemental formula can be confidently confirmed. For instance, the exact mass of the isomeric compound Flavanone (C15H12O2) is reported as 224.083729621 Da. nih.gov A similar high-precision measurement for this compound would provide definitive proof of its elemental composition.

Hyphenated Analytical Techniques

Hyphenated analytical techniques involve the coupling of a separation technique with a spectroscopic technique, providing a powerful platform for the analysis of complex mixtures and the unambiguous identification of individual components.

Liquid Chromatography-NMR (LC-NMR)

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) directly couples the separation power of HPLC with the structural elucidation capabilities of NMR spectroscopy. This technique allows for the acquisition of NMR spectra of compounds as they elute from the chromatography column. LC-NMR is particularly valuable for the structural analysis of unknown compounds in complex mixtures, as it provides detailed information about the chemical environment of each atom in the molecule. The application of LC-NMR to the analysis of this compound would enable the direct acquisition of its proton and carbon NMR spectra, facilitating its complete structural characterization without the need for prior isolation.

HPLC-SPE-NMR-TOF-MS Integration

The integration of High-Performance Liquid Chromatography, Solid-Phase Extraction, Nuclear Magnetic Resonance, and Time-of-Flight Mass Spectrometry (HPLC-SPE-NMR-TOF-MS) represents a state-of-the-art analytical platform for the comprehensive analysis of complex samples. In this setup, the HPLC system separates the components of a mixture. Selected peaks are then trapped on a solid-phase extraction (SPE) cartridge. This allows for the concentration of the analyte and the removal of the HPLC mobile phase, which can interfere with NMR analysis. The trapped compound is then eluted with a deuterated solvent directly into the NMR spectrometer for structural elucidation. Concurrently, a portion of the eluent from the HPLC can be directed to a TOF-MS for accurate mass determination. This integrated approach provides a wealth of information from a single analytical run, including retention time, UV-Vis spectra, accurate mass, and detailed NMR data, enabling a rapid and confident identification of compounds like this compound.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is a powerful analytical technique for determining the atomic and molecular structure of a crystal. In the case of this compound, single-crystal XRD would provide precise information on its three-dimensional structure, including bond lengths, bond angles, and crystal packing.

For a compound like this compound, a typical single-crystal XRD analysis would involve growing a suitable single crystal, mounting it on a diffractometer, and exposing it to a monochromatic X-ray beam. The resulting diffraction pattern is then used to solve the crystal structure. The expected data from such an analysis would include the crystal system, space group, and unit cell dimensions.

To illustrate the type of data obtained from such an analysis, the crystallographic data for 1-(9-Hydroxyfluoren-9-yl)-2,2-dimethyl-1-propanone is presented in the table below. nih.gov

Crystallographic Parameter Value for 1-(9-Hydroxyfluoren-9-yl)-2,2-dimethyl-1-propanone
Molecular FormulaC18H18O2
Molecular Weight266.34
Crystal SystemOrthorhombic
Space GroupPbcn
a (Å)18.917 (10)
b (Å)11.843 (8)
c (Å)13.177 (7)
V (ų)2952 (5)
Z8
Dx (g cm⁻³)1.198

This data is for a related compound and is presented for illustrative purposes. nih.gov

The analysis of 9,9-disubstituted fluorene derivatives often reveals interesting supramolecular structures and intermolecular interactions, which are crucial for understanding the material's properties. mdpi.com

Other Advanced Chromatographic Separations

Advanced chromatographic techniques are essential for the separation, purification, and analysis of this compound and its related impurities. Given the presence of a polar hydroxyl group and a moderately polar acetyl group, a variety of chromatographic methods can be employed.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of fluorene derivatives. For a polar compound like this compound, reversed-phase HPLC would likely be the method of choice. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).

The coupling of HPLC with mass spectrometry (LC-MS) provides a powerful tool for both separation and identification. LC-MS analysis of fluorene derivatives has been shown to be effective in characterizing metabolites and related compounds. nih.gov This technique would allow for the determination of the molecular weight of the parent compound and the identification of any impurities or degradation products based on their mass-to-charge ratio. The mass spectrum of the related compound 9-Hydroxyfluorene shows a prominent molecular ion peak, which is a characteristic feature that would be expected for the target compound as well. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique for the analysis of volatile and thermally stable compounds. While the polarity of this compound, due to the hydroxyl group, might necessitate derivatization to increase its volatility, GC-MS can provide high-resolution separation and detailed mass spectral data for structural elucidation. nih.govhmdb.ca The mass spectra of fluorene metabolites like 9-Hydroxyfluorene have been well-documented, providing a reference for the fragmentation patterns that might be observed. researchgate.net

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is an increasingly popular technique that is well-suited for the separation of polar compounds. chromatographytoday.comnih.gov Using supercritical carbon dioxide as the primary mobile phase, often with a polar co-solvent, SFC offers a "green" alternative to normal-phase HPLC with the advantages of high efficiency and fast analysis times. chromatographytoday.com The polarity of this compound makes it a good candidate for analysis by SFC, which has been successfully applied to a wide range of polar analytes. vt.edu

The table below summarizes the applicability of these advanced chromatographic techniques for the analysis of this compound.

Technique Stationary Phase (Typical) Mobile Phase (Typical) Applicability for this compound
HPLC/LC-MS C18Acetonitrile/Water or Methanol/WaterHigh applicability for purity determination and impurity profiling. nih.gov
GC-MS Phenyl-methyl polysiloxaneHeliumApplicable, potentially after derivatization to increase volatility. nih.govhmdb.ca
SFC Various polar columnsSupercritical CO2 with polar co-solvent (e.g., Methanol)High potential for fast and efficient separation of this polar compound. chromatographytoday.comnih.gov

Advanced Applications in Academic Research

Role as Synthetic Intermediates and Building Blocks in Complex Organic Synthesis

The strategic placement of both a hydroxyl and an acetyl group at the C-9 position of the fluorene (B118485) scaffold makes 1-(9-Hydroxy-9H-fluoren-9-YL)ethan-1-one a highly versatile synthetic intermediate. This unique functionality allows for a variety of chemical modifications, rendering it a valuable building block for the construction of more complex molecular architectures.

The hydroxyl group can be readily transformed or eliminated. For instance, it can be used as a leaving group in substitution reactions to introduce other functionalities at the 9-position. Dehydration reactions can lead to the formation of a double bond, creating a 9-acetylidenefluorene, a reactive species for further elaboration.

The acetyl group, a ketone, is a gateway to numerous carbon-carbon and carbon-heteroatom bond-forming reactions. It can participate in:

Condensation Reactions: With amines to form Schiff bases or enamines, which are precursors for various heterocyclic compounds.

Wittig and Horner-Wadsworth-Emmons Reactions: To convert the acetyl group into a vinyl or substituted vinyl group. This is a powerful strategy for extending the conjugation of the fluorene system, a key aspect in the design of optoelectronic materials. wikipedia.org

Aldol and Related Reactions: To form larger, more complex structures by reacting with other carbonyl compounds or activated methylene (B1212753) groups.

This dual reactivity allows for sequential or one-pot transformations, providing an efficient route to highly functionalized fluorene derivatives. For example, the synthesis of spiro[fluorene-9,9′-xanthene] (SFX) derivatives, which are important for blue-light-emitting materials, often starts from fluorenone. 20.210.105 this compound can be considered a masked precursor to a reactive fluorenyl cation or a related species, which can undergo cyclization reactions to form such spirocyclic systems.

The following table summarizes the potential synthetic transformations of this compound, highlighting its role as a versatile building block.

Functional GroupReaction TypeResulting StructurePotential Application
9-OHDehydration/Elimination9-AlkylidenefluoreneExtended π-systems for polymers
9-OHSubstitution9-Substituted fluoreneVaried functional materials
9-C(O)CH₃Horner-Wadsworth-Emmons9-Vinylfluorene derivativePolymerizable monomers, conjugated molecules
9-C(O)CH₃Condensation with amines9-Iminofluorene derivativeHeterocyclic synthesis, ligands
BothCyclization/CondensationSpiro[fluorene-9,X]Optoelectronic materials

Development of Fluorene-Based Materials for Optoelectronic Devices

Fluorene and its derivatives are renowned for their applications in optoelectronic devices due to their high photoluminescence quantum yields, excellent thermal stability, and tunable electronic properties. The core structure of this compound serves as a foundational element for creating advanced materials for these technologies.

In the realm of OLEDs , fluorene-based polymers are highly sought after as blue-emitting materials due to their wide bandgap. The substitution at the C-9 position is crucial for preventing aggregation-induced quenching and improving the solubility and processability of the polymers. While direct polymerization of this compound is not typical, it can be chemically modified into monomers suitable for polymerization. For instance, the acetyl group can be transformed into a vinyl group via a Wittig-type reaction, creating a polymerizable styrene-like monomer. The hydroxyl group can be replaced with alkyl chains to enhance solubility. The resulting polymers can be used as emissive layers or as host materials for phosphorescent dopants in OLEDs. 20.210.105

For Organic Field-Effect Transistors (OFETs) , fluorene-containing copolymers have been investigated as organic semiconductors. The rigid, planar structure of the fluorene unit facilitates intermolecular π-π stacking, which is essential for efficient charge transport. By co-polymerizing fluorene-based monomers with various electron-donating or electron-accepting units, the charge carrier mobility (holes or electrons) of the resulting polymer can be tuned. The synthetic versatility of this compound allows for its conversion into a variety of functionalized fluorene monomers that can be incorporated into these copolymer systems.

Plastic scintillators are materials that emit light upon exposure to ionizing radiation and are used for radiation detection. The efficiency of these materials often relies on a cascade of Förster Resonance Energy Transfer (FRET) from the bulk polymer matrix to a series of fluorescent dyes (fluors). Fluorene derivatives are excellent candidates for primary or secondary fluors due to their high fluorescence quantum yields and fast decay times.

Research has shown that incorporating fluorene derivatives into a polymer matrix, such as polystyrene, can significantly enhance the light yield of the scintillator. The fluorene moiety can act as an intermediate in the energy transfer process, bridging the energy gap between the polymer matrix and the final emitter. While specific studies on the integration of this compound into scintillators are not prominent, its potential as a precursor is clear. It can be chemically modified to attach polymerizable groups, allowing it to be covalently incorporated into the scintillator's polymer backbone, which can improve the efficiency of energy transfer and the long-term stability of the material.

Advanced Chemical Probes and Biosensors

The inherent fluorescence of the fluorene core makes its derivatives excellent candidates for the development of chemical probes and biosensors. The principle behind these applications is that the fluorescence properties (intensity, wavelength, lifetime) of the fluorene molecule can be modulated by its interaction with a specific analyte.

The functional groups of this compound provide convenient points for attaching recognition moieties (e.g., crown ethers for metal ions, peptides for biological targets) or for tuning the photophysical properties of the molecule. For example, the acetyl group can be used to link the fluorene unit to a receptor molecule through a stable chemical bond. The resulting conjugate can exhibit a change in its fluorescence upon binding of the target analyte to the receptor.

Furthermore, fluorene-based compounds with donor-acceptor structures are known to have large two-photon absorption cross-sections, making them suitable for two-photon fluorescence microscopy, a powerful technique for bio-imaging with deeper tissue penetration and reduced photodamage. The synthetic accessibility of derivatives from this compound opens up possibilities for creating novel two-photon probes for biological research.

Functionalization of Polymeric Systems

Introducing fluorene moieties into various polymeric systems can impart desirable properties such as enhanced thermal stability, fluorescence, and specific chemical reactivity. This compound can be used as a functionalizing agent for existing polymers or as a comonomer in polymerization reactions.

The hydroxyl group can be used to attach the fluorene unit to polymers with complementary functional groups (e.g., carboxylic acids, isocyanates) through ester or urethane (B1682113) linkages. This post-polymerization modification is a versatile strategy for creating functional materials.

Alternatively, as mentioned earlier, the acetyl group can be converted into a polymerizable group like a vinyl or norbornene moiety. The resulting monomer can then be copolymerized with other monomers to create a wide range of fluorene-containing polymers with tailored properties. For example, poly(9-ethynyl-9-hydroxyfluorene) has been synthesized and characterized, demonstrating that the 9-hydroxyfluorene unit can be incorporated into a conjugated polymer backbone. elsevierpure.com

The table below provides examples of polymer functionalization strategies involving fluorene derivatives.

Polymer BackboneFunctionalization StrategyResulting Property
Poly(acrylic acid)Esterification with 9-hydroxyfluorene derivativeFluorescent, pH-responsive material
Poly(styrene-co-maleic anhydride)Reaction with a 9-aminofluorene (B152764) derivativeThermally stable, fluorescent polymer
Poly(ethylene glycol)Etherification with a 9-halofluorene derivativeBiocompatible, fluorescent material for bio-imaging

Ligand Design in Organometallic Chemistry

In organometallic chemistry, the fluorenyl group (the deprotonated form of fluorene) is a valuable ligand, analogous to the more common cyclopentadienyl (B1206354) (Cp) ligand. Fluorenyl ligands are known to coordinate to a wide range of transition metals and have been used in catalysts for various organic transformations, including olefin polymerization.

The substituents on the fluorenyl ring can be used to fine-tune the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity. This compound can serve as a starting material for the synthesis of more complex, functionalized fluorene ligands.

For example, the acetyl and hydroxyl groups can be transformed into other donor groups (e.g., phosphines, amines) that can coordinate to the metal center in addition to the fluorenyl ring, creating multidentate ligands. The synthesis of such chelating ligands can lead to more stable and selective catalysts. The reaction of a fluorenyl anion with various electrophiles is a common method for preparing substituted fluorene ligands, and derivatives of this compound could be employed in such synthetic strategies. researchgate.net

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